Enzymatic Trans–Cis Isomerization Rate: Geranyl Phosphate Isomerized at Half the Rate of Geraniol
In cell-free extracts from carrot and peppermint, geranyl phosphate undergoes flavin-dependent enzymatic trans–cis isomerization to neryl phosphate at approximately one-half the rate of its parent alcohol, geraniol [1]. This kinetic differential demonstrates that the phosphate group significantly retards isomerization compared to the free alcohol, establishing that geraniol and geranyl phosphate are not kinetically interchangeable substrates for monoterpene cyclization pathway studies.
| Evidence Dimension | Enzymatic trans–cis isomerization rate |
|---|---|
| Target Compound Data | Geranyl phosphate isomerized at ~50% of the rate of geraniol |
| Comparator Or Baseline | Geraniol (parent alcohol) – isomerized at 2× the rate of geranyl phosphate; nerol isomerized at 2× the rate of geraniol |
| Quantified Difference | Geranyl phosphate isomerization rate ≈ 0.5× that of geraniol; apparent equilibrium for geraniol/nerol reaction is 67% geraniol : 33% nerol |
| Conditions | Cell-free extracts from carrot (Daucus carota) and peppermint (Mentha piperita); requires flavin (FAD or FMN), thiol/sulfide, and light (400–500 nm); pH 7.5 optimum; 35 °C |
Why This Matters
For researchers studying monoterpene cyclization or neryl phosphate-dependent pathways, substituting geraniol for geranyl phosphate would introduce a 2-fold error in isomerization flux measurements and alter the apparent equilibrium distribution of pathway intermediates.
- [1] Shine, W.E. & Loomis, W.D. (1974). Isomerization of geraniol and geranyl phosphate by enzymes from carrot and peppermint. Phytochemistry, 13(10), 2095–2101. DOI: 10.1016/0031-9422(74)85009-0 View Source
